Due to its stereocenters, (2S,3S)-2,3-dimethylmorpholine hydrochloride can act as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal catalyst, influencing its reactivity and selectivity. The presence of chiral centers in both the ligand and the substrate can lead to the formation of one enantiomer (mirror image) of a product in higher yield compared to the other. This ability to control the handedness of molecules is crucial in the development of new drugs and other chiral pharmaceuticals [].
(2S,3S)-2,3-dimethylmorphine hydrochloride can be used as a precursor for the synthesis of ionic liquids. Ionic liquids are salts with a melting point below 100°C, and they possess unique properties such as high thermal stability, good conductivity, and miscibility with various organic solvents. The specific chirality of (2S,3S)-2,3-dimethylmorphine hydrochloride may influence the properties of the resulting ionic liquid, making it suitable for applications in catalysis, separations, and electrochemistry [].
The unique properties of (23S,3S)-2,3-dimethylmorpholine hydrochloride, such as its chirality and potential to form hydrogen bonds, could be beneficial in material science research. For instance, it might be used as a component in the development of chiral supramolecular assemblies or as a template for the synthesis of new materials with specific functionalities. Further research is needed to explore this potential application [].
(2S,3S)-2,3-dimethylmorpholine hydrochloride is a chemical compound belonging to the morpholine family, characterized by its two methyl groups at the 2 and 3 positions of the morpholine ring. This compound is typically represented by the molecular formula C₇H₁₅ClN₂O and has a molecular weight of approximately 162.66 g/mol. The hydrochloride form indicates that it is a salt derived from the reaction of morpholine with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in both research and industry.
The chemical behavior of (2S,3S)-2,3-dimethylmorpholine hydrochloride can be understood through several types of reactions:
Research indicates that (2S,3S)-2,3-dimethylmorpholine hydrochloride exhibits notable biological activity. It has been evaluated for its potential therapeutic effects, particularly as a precursor in drug synthesis. Its structure suggests possible interactions with biological targets such as enzymes and receptors, which could lead to pharmacological applications.
In computational studies, predictive models have suggested that compounds with similar structures may possess diverse biological activities, including antimicrobial and anti-inflammatory properties .
The synthesis of (2S,3S)-2,3-dimethylmorpholine hydrochloride can be achieved through several methods:
These methods allow for the efficient production of this compound in laboratory settings.
(2S,3S)-2,3-dimethylmorpholine hydrochloride has several applications across different fields:
Interaction studies involving (2S,3S)-2,3-dimethylmorpholine hydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding its potential therapeutic roles and side effects.
Several compounds share structural similarities with (2S,3S)-2,3-dimethylmorpholine hydrochloride. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Morpholine | Six-membered ring with one nitrogen atom | Basic structure; versatile reactivity |
4-Methylmorpholine | Methyl group at position 4 | Increased lipophilicity |
N,N-Dimethylmorpholine | Two methyl groups on nitrogen | Enhanced basicity; potential for greater reactivity |
1-Methylpiperidine | Five-membered ring with one nitrogen atom | Structural variation; different biological activity |
These compounds highlight the uniqueness of (2S,3S)-2,3-dimethylmorpholine hydrochloride by showcasing variations in substituents that affect their chemical properties and biological activities.
The development of (2S,3S)-2,3-dimethylmorpholine hydrochloride traces to broader investigations into morpholine derivatives during the mid-20th century. Early synthetic routes focused on cyclization of diisopropanolamine precursors using concentrated sulfuric acid under elevated temperatures (180–200°C), though these methods suffered from poor stereochemical control and byproduct formation. The 1983 discovery of nitrosating agents in biological systems interacting with morpholine derivatives highlighted the need for stereochemically pure compounds, driving methodological refinements.
A pivotal advancement emerged through patented continuous-flow processes that enabled simultaneous addition of diisopropanolamine and sulfuric acid at optimized temperatures (170–184°C), significantly improving cis-isomer yields while minimizing decomposition. These developments coincided with growing recognition of stereochemical influences on bioactivity, positioning (2S,3S)-2,3-dimethylmorpholine hydrochloride as a valuable chiral building block.
As a bifunctional heterocycle, (2S,3S)-2,3-dimethylmorpholine hydrochloride serves dual roles in synthesis:
The compound’s synthetic versatility is exemplified in agrochemical production, where its cis-configured derivatives demonstrate enhanced herbicidal activity compared to trans-isomers. Recent applications extend to xanthone-based anticancer agents, where morpholine moieties improve solubility and target affinity.
Table 1: Key Synthetic Applications of (2S,3S)-2,3-Dimethylmorpholine Hydrochloride
The compound’s stereochemical complexity arises from two chiral centers (C2 and C3) and ring conformation constraints. Early isolation challenges led to development of innovative purification strategies:
X-ray crystallographic studies confirm the (2S,3S) configuration adopts a chair conformation with axial methyl groups, minimizing 1,3-diaxial strain. This structural preference explains the compound’s stability in protic solvents and reactivity in SN2 displacements.
Ongoing investigations focus on three primary areas:
Emerging applications in metal-organic frameworks (MOFs) exploit the compound’s ability to coordinate lanthanide ions while maintaining structural rigidity.
The morpholine core’s saturated nature and conformational rigidity make (2S,3S)-2,3-dimethylmorpholine hydrochloride structurally distinct from aromatic heterocycles:
Table 2: Structural Parameters from Crystallographic Data
Parameter | Value |
---|---|
N-C2-C3 dihedral angle | 58.7° |
C2-C3 bond length | 1.534 Å |
Ring puckering amplitude | 0.87 Å (chair) |
HCl···O distance | 2.89 Å (hydrogen bond) |
The (2S,3S)-2,3-dimethylmorpholine hydrochloride molecule contains two stereogenic centers located at the C-2 and C-3 positions of the morpholine ring [2]. Both stereogenic centers exhibit the S configuration according to the Cahn-Ingold-Prelog priority rules [3] [4]. This compound belongs to the morpholine family, characterized by a six-membered ring containing one nitrogen atom and one oxygen atom, with two methyl substituents positioned at adjacent carbon atoms [5].
The absolute configuration is designated as (2S,3S), indicating that both stereocenters have the same stereochemical orientation [2] [5]. This configuration results in a trans-relationship between the two methyl groups when the molecule adopts its preferred chair conformation [6] [7]. The compound exhibits C₁ symmetry and is optically active, with specific optical rotation values that distinguish it from other stereoisomers [2] [8].
Configuration stability is enhanced by the rigid morpholine ring system, which restricts conformational flexibility and maintains the stereochemical integrity of the molecule [9] [10]. The stereogenic centers are stabilized by the ring structure, preventing racemization under normal conditions [11] [12]. The trans-diaxial arrangement of the methyl groups in the chair conformation contributes to the overall stability of the (2S,3S) configuration [13] [14].
Studies have demonstrated that morpholine derivatives exhibit conformational preferences that influence their stereochemical stability [15] [16]. The oxygen atom in the morpholine ring creates an anomeric effect that affects the orientation of substituents and contributes to the stability of specific configurations [13] [17]. The presence of the hydrochloride salt form further stabilizes the molecule by protonating the nitrogen atom, which affects the conformational equilibrium and enhances the stability of the chair conformation [10].
Comprehensive conformational analysis reveals that (2S,3S)-2,3-dimethylmorpholine adopts a chair conformation as the predominant structure in both neutral and protonated forms [10] [6]. The morpholine ring system exhibits similar conformational behavior to cyclohexane, with chair and boat conformations being possible, but the chair form is significantly more stable [18] [16].
Computational studies using density functional theory (DFT) methods have provided detailed insights into the conformational preferences of morpholine derivatives [18] [19]. The B3LYP/6-31G(d,p) level of theory has been extensively used to optimize geometries and calculate relative energies of different conformers [18] [20]. These calculations indicate that the chair conformation is favored by approximately 5-6 kcal/mol over the boat conformation [18] [21].
The nitrogen atom orientation plays a crucial role in conformational stability. In the neutral form, the nitrogen adopts an equatorial-like orientation with the lone pair directed equatorially [10] [16]. However, upon protonation to form the hydrochloride salt, the nitrogen preferentially adopts an axial-like orientation, which has been confirmed by high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy [10].
Energetic calculations demonstrate that the conformational energy landscape of (2S,3S)-2,3-dimethylmorpholine is dominated by the chair conformer with specific orientations of the methyl groups [18] [13]. The trans-diaxial arrangement of the methyl substituents in the chair conformation creates 1,3-diaxial interactions that influence the overall conformational stability [13] [14]. However, these interactions are compensated by the favorable electronic effects and the reduction in torsional strain [21] [13].
Solvation effects have been studied using the solvation model based on density (SMD) and show that polar solvents tend to stabilize the chair conformation with axial nitrogen orientation [22] [18]. The solvent-corrected energies calculated at the M06-2X/6-311G++(2d,2p) and ωB97XD/6-311G++(2d,2p) levels provide accurate thermodynamic data for conformational preferences [18] [19].
The stereochemical configuration of (2S,3S)-2,3-dimethylmorpholine significantly influences its chemical reactivity patterns and determines the selectivity of various chemical transformations [23] [24]. The trans-arrangement of the methyl groups creates distinct steric environments that affect the approach of reagents and the formation of transition states [25] [12].
Nucleophilic reactivity at the nitrogen center is reduced compared to unsubstituted morpholine due to the electron-withdrawing effect of the oxygen atom and the steric hindrance created by the methyl substituents [23] [26]. The stereochemical arrangement influences the facial selectivity of reactions, with reagents preferentially approaching from the less hindered face of the molecule [25] [12].
In asymmetric catalysis applications, (2S,3S)-2,3-dimethylmorpholine can serve as a chiral ligand or auxiliary, with the stereogenic centers providing enantioselective control in various transformations [11]. The specific spatial arrangement of the methyl groups creates a chiral environment that can induce high levels of enantioselectivity in catalytic processes [11] [25].
Alkylation and acylation reactions show distinct selectivity patterns depending on the stereochemical configuration [23] [24]. The trans-diaxial arrangement of the methyl groups in (2S,3S)-2,3-dimethylmorpholine creates steric barriers that slow down quaternization reactions compared to other stereoisomers [23] [26]. This reduced reactivity can be advantageous in selective functionalization strategies [24] [25].
Oxidation reactions of morpholine derivatives are influenced by the stereochemical environment around the nitrogen atom [23] [24]. The (2S,3S) configuration affects the oxidation selectivity and can lead to different products compared to other stereoisomers [24] [26]. The stereochemical arrangement also influences the formation of N-oxides and other oxidation products [23] [24].
Radical reactions involving (2S,3S)-2,3-dimethylmorpholine show stereospecific outcomes due to the influence of the methyl substituents on radical stability and reaction pathways [24] [24]. Photoredox-mediated reactions have demonstrated diastereoconvergent behavior, where different starting stereoisomers can lead to the same product through common radical intermediates [24] [17].
The comparison of (2S,3S)-2,3-dimethylmorpholine with its related stereoisomers reveals significant differences in physical properties, biological activity, and chemical reactivity [27] [7]. The four possible stereoisomers of 2,3-dimethylmorpholine are (2S,3S), (2R,3R), (2S,3R), and (2R,3S), each exhibiting distinct characteristics [7] [28].
Enantiomeric relationship exists between (2S,3S) and (2R,3R) stereoisomers, which are non-superimposable mirror images [7] [4]. These enantiomers exhibit identical physical properties except for their optical rotation, which are equal in magnitude but opposite in sign [29] [8]. Their NMR spectra are identical in achiral solvents, but they may show different patterns in chiral solvents or when interacting with chiral reagents [27] [7].
Diastereomeric relationships exist between (2S,3S) and both (2S,3R) and (2R,3S) stereoisomers [7] [30]. These diastereomers have different physical properties, including different melting points, boiling points, solubilities, and NMR spectra [8] [7]. The (2S,3R) and (2R,3S) configurations correspond to the cis-arrangement of the methyl groups, which creates different steric environments compared to the trans-arrangement in (2S,3S) [7] [4].
Conformational differences between stereoisomers are particularly significant [13] [17]. While (2S,3S) and (2R,3R) adopt similar chair conformations with trans-diaxial methyl arrangements, the (2S,3R) and (2R,3S) stereoisomers have different conformational preferences due to the cis-arrangement of substituents [14] [7]. These conformational differences lead to different energy profiles and reaction pathways [13] [17].
Biological activity profiles can vary significantly between stereoisomers [27] [28]. Studies on related morpholine derivatives have shown that different stereoisomers can exhibit distinct pharmacological properties, including different binding affinities to biological targets and different pharmacokinetic profiles [27] [28]. The (2S,3S) configuration may show enhanced selectivity for certain biological targets compared to other stereoisomers [27] [11].
Synthetic accessibility varies among stereoisomers, with some configurations being more challenging to prepare than others [17] [28]. The (2S,3S) stereoisomer can be synthesized using stereoselective methods that take advantage of the specific stereochemical requirements of the target molecule [17] [31]. Resolution techniques can be used to separate racemic mixtures and obtain enantiomerically pure materials [28] [32].